molecular formula C14H20BrNO2 B4880680 4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine

4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine

Cat. No. B4880680
M. Wt: 314.22 g/mol
InChI Key: MKPJULFVGKKVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine, also known as BRL-37344, is a selective β3-adrenoceptor agonist. It has been widely studied for its potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases. In

Mechanism of Action

4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine selectively activates the β3-adrenoceptor, which is primarily expressed in adipose tissue and smooth muscle. Activation of the β3-adrenoceptor leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates several target proteins, leading to the activation of lipolysis and thermogenesis in adipose tissue and vasodilation in blood vessels.
Biochemical and Physiological Effects:
4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to weight loss and improved glucose metabolism. It also has vasodilatory effects on blood vessels, which may be beneficial in the treatment of hypertension and heart failure. In addition, 4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine in lab experiments is its selectivity for the β3-adrenoceptor, which reduces the potential for off-target effects. However, one limitation is its relatively low potency compared to other β3-adrenoceptor agonists, which may require higher concentrations for effective activation.

Future Directions

There are several potential future directions for the research and development of 4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine. One direction is the optimization of its potency and selectivity for the β3-adrenoceptor, which may improve its therapeutic efficacy. Another direction is the investigation of its potential applications in the treatment of other metabolic and cardiovascular diseases, such as non-alcoholic fatty liver disease and pulmonary hypertension. Additionally, the development of novel drug delivery systems may improve the pharmacokinetics and bioavailability of 4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine.

Synthesis Methods

4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine can be synthesized by reacting 2-bromo-4-methylphenol with 3-chloropropylmorpholine in the presence of a base, followed by demethylation with boron tribromide. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to weight loss and improved glucose metabolism. It also has vasodilatory effects on blood vessels, which may be beneficial in the treatment of hypertension and heart failure.

properties

IUPAC Name

4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-12-3-4-14(13(15)11-12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPJULFVGKKVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7017531

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